molecular formula C24H40O4 B131359 Isohyodeoxycholic acid CAS No. 570-84-3

Isohyodeoxycholic acid

カタログ番号 B131359
CAS番号: 570-84-3
分子量: 392.6 g/mol
InChIキー: DGABKXLVXPYZII-MMTMODRTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isohyodeoxycholic acid is a bile acid with the molecular formula C24H40O4 . It has an average mass of 392.572 Da and a monoisotopic mass of 392.292664 Da . It is formed via epimerization of deoxycholic acid by intestinal bacteria .


Molecular Structure Analysis

Isohyodeoxycholic acid has 10 defined stereocenters . The structure of Isohyodeoxycholic acid can be represented by the SMILES string: C1[C@]2(C)[C@@]3([H])CC[C@]4(C)C@@(C@(C)CCC(O)=O)CC[C@@]4([H])[C@]3([H])CC@H[C@]2([H])CC@@HC1 .


Physical And Chemical Properties Analysis

Isohyodeoxycholic acid has 28 heavy atoms, 4 rings, 0 aromatic rings, 4 rotatable bonds, a Van der Waals molecular volume of 406.84, a topological polar surface area of 77.76, 3 hydrogen bond donors, 4 hydrogen bond acceptors, a logP of 5.05, and a molar refractivity of 109.67 .

科学的研究の応用

Metabolism and Effects in Cholestasis

Isohyodeoxycholic acid (isoUDCA), the 3 beta-epimer of ursodeoxycholic acid (UDCA), shows potential due to its similar hydrophilicity and in vitro cytoprotection compared with UDCA. Research indicates that isoUDCA and UDCA have the same effect on choleresis and liver biochemistry. IsoUDCA is completely converted to UDCA in the liver, indicating its pro-drug characteristics. It also causes lower serum bile acid concentrations in non-cholestatic animals compared to UDCA (Purucker et al., 2001).

Therapeutic Effects in Primary Biliary Cirrhosis

In patients with primary biliary cirrhosis (PBC) and elevated levels of gamma-glutamyl transpeptidase (gamma-GT) and alkaline phosphatase, isoUDCA has been investigated for its pharmacologic effect. The study suggests that isoUDCA is isomerized to UDCA in the liver and has similar effects on surrogate markers of cholestasis as UDCA. This points to the potential of isoUDCA as a pro-drug in PBC treatment (Marschall et al., 2001).

Anti-Oxidative Effects on Ischemia/Reperfusion Injury

A study investigated the anti-oxidative effect of ursodeoxycholic acid on ischemia/reperfusion injury in rats. It was found that ursodeoxycholic acid might be beneficial in protecting against ischemia and reperfusion injury, suggesting a potential application for isoUDCA due to its structural similarity (Akdemir et al., 2015).

Enzymatic Routes for Synthesis

Exploring the industrial synthesis of ursodeoxycholic acid, which requires regio- and enantio-selective enzymes for its derivatization, offers insights into the synthesis process of similar compounds like isoUDCA. This highlights the potential for bioconversion and large-scale production of isoUDCA and related bile acids (Eggert et al., 2014).

Mechanisms of Action and Therapeutic Use

Research on ursodeoxycholic acid's mechanisms of action and therapeutic use in cholestatic liver disease can provide a framework for understanding the potential applications of isoUDCA. This includes effects on cholangiocytes, hepatobiliary secretion, and hepatocyte protection against apoptosis, relevant for isoUDCA due to its structural similarity (Paumgartner & Beuers, 2002).

Safety And Hazards

The safety data sheet for hyodeoxycholic acid, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name

(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABKXLVXPYZII-MMTMODRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415286
Record name Isohyodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isohyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isohyodeoxycholic acid

CAS RN

570-84-3
Record name (3β,5β,6α)-3,6-Dihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isohyodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isohyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isohyodeoxycholic acid
Reactant of Route 2
Isohyodeoxycholic acid
Reactant of Route 3
Isohyodeoxycholic acid
Reactant of Route 4
Isohyodeoxycholic acid
Reactant of Route 5
Isohyodeoxycholic acid
Reactant of Route 6
Isohyodeoxycholic acid

Citations

For This Compound
38
Citations
C Cohen-Solal, M Parquet, J Férézou… - … et Biophysica Acta (BBA …, 1995 - Elsevier
The effects of hyodeoxycholic (HDCA) and α-hyocholic acids (α-HCA), on cholesterol, bile acid and lipoprotein metabolism, were studied in hamsters. The animals were fed a low …
Number of citations: 35 www.sciencedirect.com
L Chen, E Jiang, Y Guan, P Xu, Q Shen… - Food Science & …, 2021 - Wiley Online Library
… As shown in Table 7, compared with the blank control group, the levels of six metabolites (ie, docosahexaenoic acid ethyl ester, deoxycholic acid, isohyodeoxycholic acid, cortisone, Ala …
Number of citations: 6 onlinelibrary.wiley.com
Z Yu, D Li, H Sun - Biomedicine & Pharmacotherapy, 2023 - Elsevier
… Isohyodeoxycholic acid was significantly negatively correlated with Desulfovibrio and Tuzzerella (P < 0.05). Ursocholic acid, nutriacholic acid, and isohyodeoxycholic acid decreased in …
Number of citations: 3 www.sciencedirect.com
B Jiang, J Zhang, C Wang, Z Guo, Q Kang, P Li… - Proteomic, and … - papers.ssrn.com
… the bile acid synthesis, which will call back the amount of cholic acid and isohyodeoxycholic acid in liver, thus indicating the reduction of cholic acid and isohyodeoxycholic acid. The …
Number of citations: 0 papers.ssrn.com
H Lin, F Xu, D Chen, K Xie, Y Yang, W Hu, B Li, Z Jiang… - Clinical Nutrition, 2023 - Elsevier
… acid [TCDCA], glycochenodeoxycholic acid [GCDCA], 7-dehydrocholic acid [7-DHCA], 3-dehydrocholic acid [3-DHCA], tauroursodeoxycholic acid [TUDCA], and isohyodeoxycholic acid […
Number of citations: 1 www.sciencedirect.com
PC Lee, CJ Wu, YW Hung, CJ Lee, CT Chi… - … for immunotherapy of …, 2022 - ncbi.nlm.nih.gov
… addition, the non-target analysis also indicated certain metabolites with significant alterations in the feces of patients with OR such as increased concentration of isohyodeoxycholic acid …
Number of citations: 40 www.ncbi.nlm.nih.gov
Y He, Y Li, Y Pan, A Li, Y Huang, Q Mi… - Frontiers in Veterinary …, 2023 - frontiersin.org
… significant differences between groups, including isohyodeoxycholic acid, TDCA, chitin, … Isohyodeoxycholic acid levels were markedly higher in the jejunum of LA piglets than in that …
Number of citations: 3 www.frontiersin.org
SJ Zheng, SJ Liu, QF Zhu, N Guo, YL Wang… - Analytical …, 2018 - ACS Publications
… When DMED-labeled carboxylated metabolites were taken as the example, isohyodeoxycholic acid, isoursodeoxycholic acid, hyodeoxycholic acid, chenodeoxycholic acid, and …
Number of citations: 47 pubs.acs.org
H Xu, Q Chen, Y Fan, B Zhang, C Yan, Q Zhang, Y Ke… - 2022 - researchsquare.com
… Among these pro les, elevated levels of indolelactic acid, PGH2-EA, and isohyodeoxycholic acid were associated with a favorable treatment output, while an increased level of 12,13-…
Number of citations: 2 www.researchsquare.com
S MahmoudianDehkordi, S Bhattacharyya… - Frontiers in …, 2022 - frontiersin.org
… The secondary bacterially-produced BAs, lithocholic acid 3 sulfate (LCA_3S) and isohyodeoxycholic acid (βHDCA) were positively correlated with HRSD 17 (rho = 0.158, p = 0.022, …
Number of citations: 12 www.frontiersin.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。